(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one
Overview
Description
The compound “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one” is an organic molecule that features a furanone core with substituted benzodioxole and dimethylphenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the furanone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxole group: This step might involve the use of benzodioxole derivatives and coupling reactions.
Addition of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial. Techniques like continuous flow synthesis might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the benzodioxole or dimethylphenyl rings.
Reduction: Reduction reactions might target the furanone core or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology
Medicine
Research might explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against certain diseases.
Industry
In materials science, the compound could be investigated for its properties in creating polymers or other advanced materials.
Mechanism of Action
The mechanism by which “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one” exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins or receptors, altering cellular pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-phenylfuran-2-one
- (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,4-dimethylphenyl)furan-2-one
Uniqueness
The unique substitution pattern on the furanone core and the specific arrangement of the benzodioxole and dimethylphenyl groups might confer distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-12-3-4-13(2)16(7-12)18-10-15(20(21)24-18)8-14-5-6-17-19(9-14)23-11-22-17/h3-10H,11H2,1-2H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAAEJCSTJYESB-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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